O2-Ethyl O1-[2-(4-methoxyphenyl)ethyl] oxalate
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Overview
Description
O2-Ethyl O1-[2-(4-methoxyphenyl)ethyl] oxalate is an organic compound with the molecular formula C13H16O5 It is characterized by the presence of an oxalate ester group and a methoxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O2-Ethyl O1-[2-(4-methoxyphenyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
O2-Ethyl O1-[2-(4-methoxyphenyl)ethyl] oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
O2-Ethyl O1-[2-(4-methoxyphenyl)ethyl] oxalate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O2-Ethyl O1-[2-(4-methoxyphenyl)ethyl] oxalate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes or receptors. The methoxyphenyl group may also play a role in binding to target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- O2-Methyl O1-[2-(4-methoxyphenyl)ethyl] oxalate
- O2-Ethyl O1-[2-(4-hydroxyphenyl)ethyl] oxalate
- O2-Ethyl O1-[2-(4-chlorophenyl)ethyl] oxalate
Uniqueness
O2-Ethyl O1-[2-(4-methoxyphenyl)ethyl] oxalate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
IUPAC Name |
1-O-ethyl 2-O-[2-(4-methoxyphenyl)ethyl] oxalate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-17-12(14)13(15)18-9-8-10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJLTMHQNUGJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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